molecular formula C19H27ClN6 B3005266 N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179452-88-0

N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B3005266
CAS No.: 1179452-88-0
M. Wt: 374.92
InChI Key: HVTAQNSXILSPLG-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a triazine derivative characterized by a central 1,3,5-triazine core substituted with two pyrrolidin-1-yl groups at positions 4 and 6, and a 3,5-dimethylphenylamine moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6.ClH/c1-14-11-15(2)13-16(12-14)20-17-21-18(24-7-3-4-8-24)23-19(22-17)25-9-5-6-10-25;/h11-13H,3-10H2,1-2H3,(H,20,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTAQNSXILSPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves a multi-step process. One common method starts with the preparation of 2-chloro-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine by reacting cyanuric chloride with pyrrolidine under controlled conditions. This intermediate is then reacted with 3,5-dimethylaniline to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the pyrrolidine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted triazine derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Triazine Derivatives with Varying Aromatic Substituents

  • N-(4-Isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride: This analog replaces the 3,5-dimethylphenyl group with a bulkier 4-isopropylphenyl substituent. Commercial availability from multiple suppliers (e.g., Shandong LOOK Chemical, Beton Nutrition Corporation) indicates industrial interest, possibly for agrochemical applications .
  • N-(3,5-Dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine : Substituting methyl groups with chlorine atoms introduces electron-withdrawing effects, which may alter binding interactions in biological systems. Chlorinated aromatic rings often improve metabolic stability but increase toxicity risks .

Triazine Derivatives with Non-Aromatic Substituents

  • 2-Chloro-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine (5b) : The absence of an aromatic amine substituent at position 2 and the presence of chlorine may limit π-π stacking interactions but enhance reactivity in nucleophilic substitution reactions. This compound could serve as an intermediate for further derivatization .

Comparison with Non-Triazine PET Inhibitors

highlights N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide as a potent photosynthetic electron transport (PET) inhibitor (IC50 ~10 µM). Key comparisons include:

  • Structural Class : The triazine derivative lacks the hydroxynaphthalene-carboxamide backbone but shares the 3,5-dimethylphenyl group. This suggests divergent mechanisms—triazines may target viral enzymes (e.g., RSV) rather than photosynthesis .
  • Substituent Position : In carboxamides, substituents at the 3,5-positions on the phenyl ring maximize PET inhibition. A similar trend may apply to triazines, where 3,5-dimethyl substitution optimizes steric and electronic interactions .
  • Lipophilicity : Both compounds rely on lipophilic substituents (e.g., pyrrolidinyl, methyl) for membrane penetration, but the triazine’s hydrochloride salt improves solubility over the neutral carboxamide .

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name Substituent at Position 2 Key Functional Groups Potential Applications
N-(3,5-Dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine HCl 3,5-Dimethylphenyl Pyrrolidinyl, Hydrochloride Antiviral/Agrochemical R&D
N-(4-Isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine HCl 4-Isopropylphenyl Pyrrolidinyl, Hydrochloride Industrial scale synthesis
N-(3,5-Dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine 3,5-Dichlorophenyl Pyrrolidinyl Bioactive intermediate
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-Dimethylphenyl Hydroxynaphthalene-carboxamide PET inhibition in chloroplasts

Table 2: Commercial Availability of Selected Triazine Derivatives

Compound Name Key Suppliers (Selected) Certifications (Examples)
N-(4-Isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine HCl Shandong LOOK Chemical, Beton Nutrition ISO9001, GMP, Halal
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine HCl Hande BioPharma, W & J PharmaChem AEO, Kosher

Research Implications and Limitations

  • Mechanistic Studies : While carboxamides are well-characterized PET inhibitors, triazine derivatives require further investigation to confirm biological targets and potency .
  • Synthetic Accessibility : Supplier diversity for N-(4-isopropylphenyl) and related analogs suggests established synthesis protocols, whereas 3,5-dimethylphenyl derivatives may require optimization for scale-up .
  • Toxicity Profiles : Chlorinated analogs (e.g., 3,5-dichlorophenyl) necessitate rigorous safety evaluations compared to methyl-substituted derivatives .

Biological Activity

N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic compound with potential applications in various biological fields. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of triazine derivatives and features a unique combination of pyrrolidine and dimethylphenyl groups. Its molecular formula is C15_{15}H20_{20}N6_{6}·HCl, and it exhibits properties that may influence its interaction with biological systems.

Anticancer Activity

Recent studies have indicated that triazine derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl ring enhances antiproliferative activity. In particular:

  • Cell Line Studies : Compounds with similar structures demonstrated IC50_{50} values significantly lower than standard chemotherapeutic agents like doxorubicin .
CompoundCell LineIC50_{50} (µM)Reference
Compound 1A-431< 10
Compound 2Jurkat< 15

Antidiabetic Potential

This compound has been explored for its role as a DPP-4 inhibitor. Dipeptidyl peptidase IV (DPP-4) is an enzyme involved in glucose metabolism. Studies indicate that triazine derivatives can effectively inhibit DPP-4 activity:

  • Inhibition Studies : The compound was tested against DPP-4 and exhibited promising inhibitory effects comparable to known inhibitors .
EnzymeInhibition (%)Reference
DPP-475%

Neuroprotective Effects

There is emerging evidence suggesting that triazine derivatives may possess neuroprotective properties. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress:

  • Mechanism of Action : The neuroprotective effect is hypothesized to be mediated through antioxidant activity and modulation of apoptotic pathways .

Study 1: Anticancer Efficacy

A study conducted on a series of triazine compounds demonstrated that those with the pyrrolidine moiety exhibited enhanced cytotoxicity against breast cancer cells. The study emphasized the significance of substituent positioning on the phenyl ring for maximizing anticancer activity.

Study 2: DPP-4 Inhibition

In a pharmacological assessment involving diabetic animal models, this compound showed a reduction in blood glucose levels comparable to existing antidiabetic medications.

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